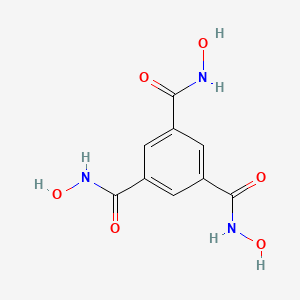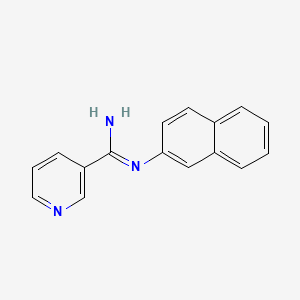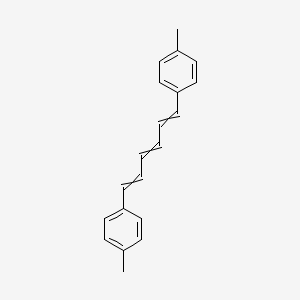
1,1'-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) is a chemical compound with the molecular formula C18H16 and a molecular weight of 232.3196 g/mol . This compound is also known by other names such as 1,3,5-Hexatriene, 1,6-diphenyl- and Diphenylhexatriene . It is a derivative of hexatriene with two phenyl groups attached at the 1 and 6 positions, making it a conjugated diene system.
Méthodes De Préparation
The synthesis of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include substituted benzaldehydes and acetylene derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their electronic properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) can be compared with similar compounds such as:
1,6-Diphenyl-1,3,5-hexatriene: This compound shares a similar structure but lacks the methyl groups on the phenyl rings.
Diphenylhexatriene: Another similar compound with slight variations in the substitution pattern.
The uniqueness of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(4-methylbenzene) lies in its specific substitution pattern, which imparts distinct electronic and fluorescence properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
31382-31-7 |
|---|---|
Formule moléculaire |
C20H20 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-methyl-4-[6-(4-methylphenyl)hexa-1,3,5-trienyl]benzene |
InChI |
InChI=1S/C20H20/c1-17-9-13-19(14-10-17)7-5-3-4-6-8-20-15-11-18(2)12-16-20/h3-16H,1-2H3 |
Clé InChI |
QQJUCRQJJSSLMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


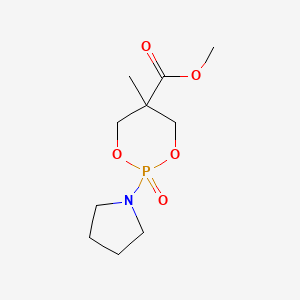
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
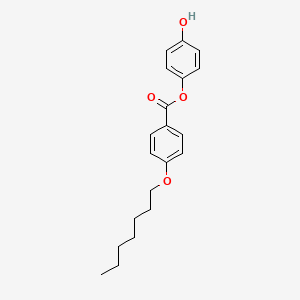
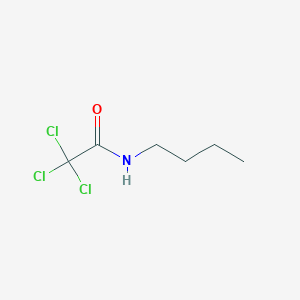
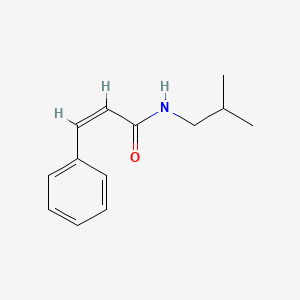

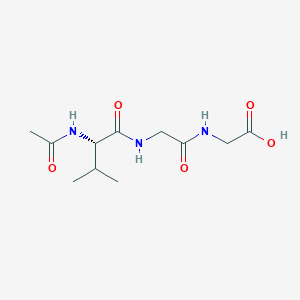
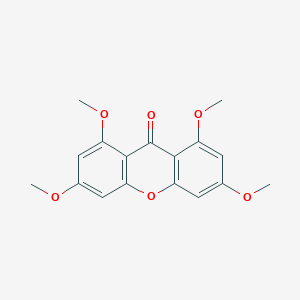
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
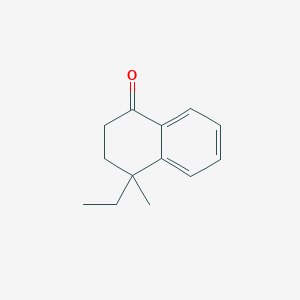

![3-Azaspiro[bicyclo[3.1.1]heptane-6,1'-cycloheptane]-2,4-dione](/img/structure/B14688819.png)
